Diquat Monopyridone Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diquat Monopyridone Bromide is a derivative of diquat, a non-selective contact herbicide widely used for weed control and crop desiccation. It belongs to the bipyridyl class of herbicides, which are known for their rapid action and effectiveness in controlling a broad spectrum of weeds. This compound is particularly notable for its role in scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diquat Monopyridone Bromide typically involves the reaction of diquat with bromine under controlled conditions. The process begins with the preparation of diquat, which is synthesized by the reaction of pyridine with ethylene dibromide. The resulting diquat is then subjected to bromination to produce this compound. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and efficiency. The final product is then purified using techniques such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Diquat Monopyridone Bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds.
Scientific Research Applications
Diquat Monopyridone Bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Diquat Monopyridone Bromide involves the generation of reactive oxygen species (ROS) through redox reactions. The compound interacts with cellular components, leading to the production of ROS, which cause oxidative damage to cells and tissues. This oxidative stress disrupts cellular functions and ultimately leads to cell death. The molecular targets of this compound include various enzymes and proteins involved in cellular respiration and photosynthesis .
Comparison with Similar Compounds
Paraquat: Another bipyridyl herbicide with a similar mechanism of action.
Cyperquat: A less commonly used bipyridyl herbicide with similar herbicidal properties.
Diethamquat: Another bipyridyl compound with herbicidal activity, but with different chemical properties and applications.
Uniqueness of Diquat Monopyridone Bromide: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its relatively lower toxicity compared to other bipyridyl herbicides makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
54016-01-2 |
---|---|
Molecular Formula |
C₁₂H₁₁BrN₂O |
Molecular Weight |
279.13 |
Synonyms |
6,7-Dihydro-4-oxo-dipyrido[1,2-a:2’,1’-c]pyrazin-8-ium Bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.